Home > Products > Screening Compounds P38775 > Neuropeptide Y (3-36), human
Neuropeptide Y (3-36), human -

Neuropeptide Y (3-36), human

Catalog Number: EVT-13520977
CAS Number:
Molecular Formula: C175H269N53O54S
Molecular Weight: 4011 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Neuropeptide Y (3-36) is a significant neuropeptide derived from the larger precursor molecule Neuropeptide Y. This compound plays a crucial role in various physiological processes, particularly in appetite regulation and energy homeostasis. It is predominantly released from the gastrointestinal tract and acts on specific receptors in the central nervous system and peripheral tissues.

Source

Neuropeptide Y (3-36) is primarily synthesized in the gastrointestinal tract, specifically by L-cells in the distal small intestine. The precursor, Neuropeptide Y (1-36), is released in response to nutrient intake and subsequently cleaved by dipeptidyl aminopeptidase VI to form Neuropeptide Y (3-36) . This peptide is also found in various tissues throughout the body, including the brain, where it mediates several neurophysiological functions.

Classification

Neuropeptide Y (3-36) belongs to the class of endogenous peptides and is categorized under neuropeptides. It interacts with a family of G-protein-coupled receptors, specifically targeting Y-receptors such as Y1, Y2, Y4, and Y5 . The compound is recognized for its anorexigenic effects, influencing food intake and energy balance.

Synthesis Analysis

Methods

The synthesis of Neuropeptide Y (3-36) can be achieved through various methods, including chemical synthesis and recombinant DNA technology. The chemical synthesis typically involves solid-phase peptide synthesis techniques that allow for the sequential addition of amino acids to form the desired peptide chain.

Technical Details

  1. Solid-Phase Peptide Synthesis: This method involves attaching a resin-bound amino acid to a solid support, followed by deprotection and coupling steps to add subsequent amino acids until the full sequence is achieved.
  2. Purification: After synthesis, the crude product undergoes purification processes such as high-performance liquid chromatography to achieve a purity level of over 95% .
Molecular Structure Analysis

Structure

Neuropeptide Y (3-36) has a molecular weight of approximately 4008.98 Da and consists of 36 amino acids with the sequence:

  • Three-letter code: Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2
  • One-letter code: SKPDNPGEDAPAEDMARYYSALRHYINLITRQRY-NH2 .

Data

The compound's structural characteristics include:

  • CAS Number: 150138-78-6
  • Salt Form: TFA (trifluoroacetic acid)
  • Storage Conditions: It should be stored at -20 °C or below for stability .
Chemical Reactions Analysis

Reactions

Neuropeptide Y (3-36) undergoes specific biochemical reactions primarily involving receptor binding and signaling pathways. Upon release into circulation, it interacts with various receptors, leading to downstream effects on appetite regulation.

Technical Details

  1. Receptor Binding: Neuropeptide Y (3-36) selectively binds to the Y2 receptor with high affinity, while also interacting with Y1 and Y5 receptors .
  2. Mechanism of Action: The binding to these receptors inhibits neuropeptide Y release from hypothalamic neurons, thereby reducing food intake .
Mechanism of Action

Neuropeptide Y (3-36) exerts its effects primarily through interaction with G-protein-coupled receptors located in the hypothalamus and other brain regions involved in appetite regulation.

  1. Process: Upon binding to the presynaptic Y2 receptor in the arcuate nucleus of the hypothalamus, it decreases neuropeptide Y release, which is associated with increased satiety and reduced food intake .
  2. Data: Studies indicate that this mechanism plays a significant role in managing energy balance and may have therapeutic implications for obesity treatment .
Physical and Chemical Properties Analysis

Physical Properties

Neuropeptide Y (3-36) is a hydrophilic peptide due to its amino acid composition, which influences its solubility and interaction with biological membranes.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 4008.98 Da
  • Purity Level: Greater than 95% upon synthesis
  • Stability: Requires cold storage (-20 °C or below) for preservation .
Applications

Neuropeptide Y (3-36) has several scientific applications:

  1. Appetite Regulation Studies: It is widely used in research focused on understanding appetite control mechanisms and energy metabolism.
  2. Obesity Treatment Research: Given its role in reducing appetite, Neuropeptide Y (3-36) is being investigated as a potential therapeutic agent for obesity management .
  3. Neurophysiological Research: The peptide's interactions with various receptors provide insights into neural signaling pathways involved in feeding behavior and metabolic disorders .
Structural and Functional Characterization of Neuropeptide Y (3-36)

N-Terminal Truncation and Receptor Selectivity Mechanisms

Neuropeptide Y (3–36) (NPY₃–₃₆) is generated through enzymatic cleavage of the full-length NPY₁–₃₆ peptide, primarily by dipeptidyl peptidase 4 (DPP4), which removes the N-terminal Tyr-Pro dipeptide [2] [10]. This post-translational modification fundamentally alters receptor selectivity. Unlike NPY₁–₃₆, which activates Y1, Y2, Y4, and Y5 receptors with high affinity, NPY₃–₃₆ exhibits >1,000-fold reduced affinity for Y1 receptors while retaining nanomolar affinity for Y2 and Y5 subtypes [2] [8]. This shift occurs because Y1 receptors require the intact N-terminus for docking and activation, whereas Y2/Y5 receptors recognize the C-terminal segment [1] [4].

The molecular basis for this selectivity was elucidated through cryo-electron microscopy (cryo-EM) studies. Y1 receptors possess a hydrophobic sub-pocket in their extracellular region that accommodates the N-terminal Tyr¹ residue of NPY₁–₃₆ through interactions with residues like Phe¹⁷³ and Phe²⁸⁶. Truncation eliminates this critical binding determinant, abolishing Y1 activation [4]. In contrast, Y2 receptors lack this sub-pocket and instead form extensive contacts with NPY’s C-terminal α-helix (residues 14–31) and the amidated C-terminus (Tyr³⁶), enabling NPY₃–₃₆ binding despite N-terminal truncation [4] [5]. This differential recognition underlies NPY₃–₃₆’s role as an endogenous Y2/Y5-selective agonist accounting for ~35% of NPY immunoreactivity in mammalian brains [2] [8].

Table 1: Enzymatic Generation and Receptor Selectivity of NPY (3-36)

FeatureNPY (1-36)NPY (3-36)Biological Consequence
Generating EnzymeN/ADipeptidyl peptidase 4 (DPP4)Proteolytic processing after secretion
Y1 Receptor AffinityHigh (Kd ~0.16 nM)Very low (Kd >100 nM)Loss of Y1-mediated vasoconstriction
Y2 Receptor AffinityHigh (Kd ~0.16 nM)High (Kd ~0.23 nM)Presynaptic inhibition, appetite suppression
Y5 Receptor AffinityModerateModerateSustained food intake regulation

Comparative Analysis of NPY (1-36) vs. NPY (3-36) Binding Affinity Profiles

Direct binding studies reveal distinct pharmacological profiles for NPY₁–₃₆ and NPY₃–₃₆. In human Y2 receptor-expressing CHO cells, NPY₁–₃₆ and NPY₃–₃₆ exhibit nearly identical high affinities (Kd = 0.16 ± 0.025 nM vs. 0.23 ± 0.035 nM) and functional potencies (ED₅₀ = 0.11 ± 0.02 nM vs. 0.12 ± 0.027 nM) [3]. Conversely, on Y1 receptors (e.g., SK-N-MC cells), NPY₃–₃₆ shows a 1,000-fold reduction in affinity compared to NPY₁–₃₆ [2] [6]. This divergence stems from structural differences in receptor orthosteric pockets:

  • Y1 Receptors: Depend critically on N-terminal interactions. Mutagenesis studies confirm that residues in transmembrane domains 3, 4, and 6 (e.g., Thr³.⁴⁰, Leu⁴.⁶⁰, Gln⁶.⁵⁵) form hydrogen bonds with Tyr¹ and Pro² of NPY₁–₃₆. Deletion of these residues disrupts docking [6] [4].
  • Y2 Receptors: Utilize a C-terminal recognition mechanism. The receptor’s extracellular loops and transmembrane helices bind NPY’s Arg³³, Gln³⁴, Tyr³⁶ amide, and the α-helical segment (residues 16–31). N-terminal truncation minimally affects this interface [3] [5].
  • Y4/Y5 Receptors: NPY₃–₃₆ retains moderate Y5 affinity but shows negligible activity at PP-preferring Y4 receptors [1] [7].

Functional consequences are evident in cellular signaling: NPY₃–₃₆ potently inhibits adenylyl cyclase via Y2/Gi coupling (EC₅₀ ~0.06–0.12 nM) but fails to activate Y1-mediated calcium mobilization or inositol phosphate accumulation [3] [7].

Table 2: Binding Affinity Comparison of NPY Isoforms at Human Receptors

ReceptorNPY (1-36) Kd (nM)NPY (3-36) Kd (nM)Selectivity Shift
Y10.16 ± 0.025>100 (Inactive)>1,000-fold loss
Y20.16 ± 0.0260.13 ± 0.045Equivalent affinity
Y450–100*>1,000No significant change
Y50.5–2.0*1.0–5.0*Moderate reduction

*Data inferred from [1] [3] [7]; *Y4/Y5 values estimated from relative potency studies.

Role of C-Terminal Domains in Y2 Receptor Activation

The C-terminal segment of NPY₃–₃₆ (residues 17–36) is indispensable for Y2 receptor activation. Structural and mutagenesis data demonstrate that the amidated Tyr³⁶ forms a hydrogen bond with Y2’s His².⁶⁰ and π-stacking with Phe⁶.⁵⁹, while Arg³³ and Arg³⁵ engage in salt bridges with Asp⁶.⁵⁹ and Glu³.³² [4] [5]. This anchors the peptide deep within the orthosteric pocket. The α-helical region (residues 16–31) further stabilizes binding via hydrophobic contacts with Y2’s transmembrane helices 5, 6, and 7 [3] [5].

C-terminal truncation studies confirm this mechanism:

  • NPY₁₃–₃₆ retains partial Y2 affinity (Kd = 3.1 ± 0.66 nM)
  • NPY₁₈–₃₆ shows reduced binding (Kd = 5.5 ± 0.91 nM)
  • NPY₂₂–₃₆ and NPY₂₆–₃₆ exhibit >50-fold affinity loss (Kd = 16 ± 3.9 nM and 115 ± 17 nM, respectively) [3].

Cryo-EM structures of NPY₃–₃₆–Y2–Gi complexes reveal that peptide insertion induces a 5–7 Å outward shift in transmembrane helix 6 (TM6), facilitating G protein coupling [4] [5]. This conformational change is driven by C-terminal interactions, as mutations like Y2[T⁶.⁵⁵A] impair NPY₃–₃₆–stimulated GTPγS binding without affecting antagonist binding [6]. Notably, NPY₃–₃₆ and PYY₃–₃₆ adopt nearly identical C-terminal folds when bound to Y2, explaining their comparable efficacy [5]. The PP-fold structure (a hairpin-like conformation stabilized by Pro⁵, Pro⁸, Tyr²⁷, and Tyr³⁶) remains intact despite N-terminal truncation, enabling sustained receptor activation [1] [3].

Table 3: Y2 Receptor Affinity and Activity of C-Terminal NPY Fragments

Peptide FragmentKd (nM)Functional EC₅₀ (nM)Key Structural Determinants
NPY (1-36)0.16 ± 0.0250.11 ± 0.02Full-length PP-fold
NPY (3-36)0.23 ± 0.0350.12 ± 0.027Intact C-terminal helix and Tyr³⁶ amide
NPY (13-36)3.1 ± 0.663.4 ± 0.16Partial helix; lacks N-terminal cap
NPY (18-36)5.5 ± 0.915.7 ± 1.8Disrupted helix; retains Arg³³/Tyr³⁶
NPY (22-36)16 ± 3.916 ± 1.3Minimal binding core (R⁷.³³-R³⁵-Y³⁶)
NPY (26-36)115 ± 17550 ± 79Loss of helical stabilization

Data adapted from pharmacological assays in [3].

Properties

Product Name

Neuropeptide Y (3-36), human

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C175H269N53O54S

Molecular Weight

4011 g/mol

InChI

InChI=1S/C175H269N53O54S/c1-15-85(7)136(166(277)220-118(73-128(179)237)157(268)212-113(67-84(5)6)160(271)224-137(86(8)16-2)167(278)225-138(91(13)231)168(279)208-105(30-22-61-194-175(188)189)145(256)206-107(50-53-127(178)236)150(261)204-103(28-20-59-192-173(184)185)146(257)210-111(139(181)250)68-92-34-42-97(232)43-35-92)223-161(272)116(71-95-40-48-100(235)49-41-95)215-156(267)117(72-96-78-190-82-196-96)216-148(259)104(29-21-60-193-174(186)187)205-153(264)112(66-83(3)4)211-142(253)88(10)198-162(273)123(81-230)222-155(266)115(70-94-38-46-99(234)47-39-94)214-154(265)114(69-93-36-44-98(233)45-37-93)213-147(258)102(27-19-58-191-172(182)183)202-140(251)87(9)197-144(255)109(56-65-283-14)207-158(269)120(76-134(246)247)218-151(262)108(52-55-132(242)243)203-141(252)89(11)199-164(275)125-32-24-62-226(125)169(280)90(12)200-152(263)119(75-133(244)245)217-149(260)106(51-54-131(240)241)201-130(239)79-195-163(274)124-31-23-63-227(124)171(282)122(74-129(180)238)221-159(270)121(77-135(248)249)219-165(276)126-33-25-64-228(126)170(281)110(26-17-18-57-176)209-143(254)101(177)80-229/h34-49,78,82-91,101-126,136-138,229-235H,15-33,50-77,79-81,176-177H2,1-14H3,(H2,178,236)(H2,179,237)(H2,180,238)(H2,181,250)(H,190,196)(H,195,274)(H,197,255)(H,198,273)(H,199,275)(H,200,263)(H,201,239)(H,202,251)(H,203,252)(H,204,261)(H,205,264)(H,206,256)(H,207,269)(H,208,279)(H,209,254)(H,210,257)(H,211,253)(H,212,268)(H,213,258)(H,214,265)(H,215,267)(H,216,259)(H,217,260)(H,218,262)(H,219,276)(H,220,277)(H,221,270)(H,222,266)(H,223,272)(H,224,271)(H,225,278)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H4,182,183,191)(H4,184,185,192)(H4,186,187,193)(H4,188,189,194)/t85-,86-,87-,88-,89-,90-,91+,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,136-,137-,138-/m0/s1

InChI Key

QQOBHTXYNMYKOL-DSXOWAILSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.